Permeability-Restricted Activity: Differential MICs Against E. coli Efflux Mutants vs. Wild-Type
G0507 demonstrates a steep, permeability-dependent antibacterial gradient that is quantitatively distinct from other LolCDE inhibitors. It is potently active against the efflux-deficient ΔtolC strain and the outer-membrane-compromised imp4213 strain of E. coli but is completely inactive against the wild-type MG1655 strain [1]. In contrast, the LolCDE inhibitor LolCDE-IN-1 retains some activity against wild-type E. coli ATCC 25922 , and Lolamicin shows high potency against wild-type E. coli BW25113 . This permeability restriction makes G0507 uniquely suited for studying the interplay between the outer membrane barrier and the Lol system, as its activity can be precisely tuned by genetic manipulation of permeability.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.5 μg/ml (ΔtolC); 1 μg/ml (imp4213); >64 μg/ml (wild-type MG1655); >64 μg/ml (S. aureus USA300) |
| Comparator Or Baseline | LolCDE-IN-1: 0.125 μg/ml (ΔtolC), 8 μg/ml (wild-type ATCC 25922) ; Lolamicin: 0.008 μg/ml (ΔtolC JW5503), 2-8 μg/ml (wild-type E. coli) |
| Quantified Difference | G0507 has no detectable activity against wild-type E. coli (MIC > 64 μg/ml), whereas LolCDE-IN-1 and Lolamicin retain MICs of 8 μg/ml and 2-8 μg/ml, respectively, against wild-type strains. |
| Conditions | Broth microdilution assay; E. coli MG1655 (wild-type), ΔtolC (efflux-deficient), imp4213 (OM-compromised) strains; S. aureus USA300 |
Why This Matters
For procurement, this profile dictates that G0507 must be used in specific, permeability-compromised genetic backgrounds; it is not a suitable replacement for broader-spectrum LolCDE inhibitors in wild-type bacterial assays.
- [1] Nickerson, N. N., et al. (2018). A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 62(4), e02151-17. View Source
